molecular formula C5H10F3N3O3 B13499676 (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid

Cat. No.: B13499676
M. Wt: 217.15 g/mol
InChI Key: CGANBIDWQBRBBP-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C3H9N3O.C2HF3O2. It is also known by its IUPAC name, N-(2-aminoethyl)-N-methylnitrous amide 2,2,2-trifluoroacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of (2-aminoethyl)(methyl)nitrosoamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoroacetate component also imparts distinct properties, making it valuable for specific applications .

Properties

Molecular Formula

C5H10F3N3O3

Molecular Weight

217.15 g/mol

IUPAC Name

N-(2-aminoethyl)-N-methylnitrous amide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H9N3O.C2HF3O2/c1-6(5-7)3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7)

InChI Key

CGANBIDWQBRBBP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)N=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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